molecular formula C15H10ClF3O2 B7964004 Methyl 3-(4-chlorophenyl)-5-(trifluoromethyl)benzoate

Methyl 3-(4-chlorophenyl)-5-(trifluoromethyl)benzoate

Cat. No.: B7964004
M. Wt: 314.68 g/mol
InChI Key: BKKPTJGQNMVVFH-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-5-(trifluoromethyl)benzoate is an organic compound characterized by the presence of a trifluoromethyl group and a chlorophenyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenyl)-5-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 3-(4-chlorophenyl)-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction parameters and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl and chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The benzoate ester can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid derivative.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: The major product is 3-(4-chlorophenyl)-5-(trifluoromethyl)benzoic acid.

    Reduction: The major product is the corresponding alcohol.

    Hydrolysis: The major product is 3-(4-chlorophenyl)-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 3-(4-chlorophenyl)-5-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-(4-chlorophenyl)-5-(trifluoromethyl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The chlorophenyl group can participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-fluorophenyl)-5-(trifluoromethyl)benzoate
  • Methyl 3-(4-bromophenyl)-5-(trifluoromethyl)benzoate
  • Methyl 3-(4-methylphenyl)-5-(trifluoromethyl)benzoate

Uniqueness

Methyl 3-(4-chlorophenyl)-5-(trifluoromethyl)benzoate is unique due to the presence of both a chlorophenyl and a trifluoromethyl group. The trifluoromethyl group imparts high thermal stability and resistance to oxidative degradation, while the chlorophenyl group enhances the compound’s reactivity in substitution reactions. This combination of properties makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-5-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O2/c1-21-14(20)11-6-10(7-12(8-11)15(17,18)19)9-2-4-13(16)5-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKPTJGQNMVVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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